Sodium stibogluconate

Overview

Description

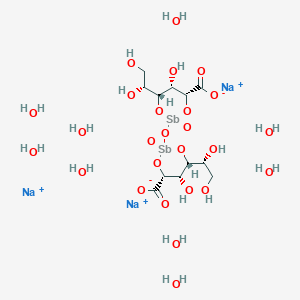

Sodium stibogluconate, also known as sodium antimony (V) gluconate, is a medication used to treat leishmaniasis . This includes leishmaniasis of the cutaneous, visceral, and mucosal types . It has been in medical use since the 1940s .

Synthesis Analysis

Sodium stibogluconate was prepared in the late 1940s via the reaction of antimony pentoxide with sodium hydroxide .Molecular Structure Analysis

The precise structure of Sodium stibogluconate is unknown. The structure shown in most resources is idealized based on the atomic formula . It is a solid ionic compound that is freely soluble in water .Chemical Reactions Analysis

The Sb (V) in stibogluconate is reduced to Sb (III) by the Leishmania parasite before the antimony disrupts the bug’s defenses .Physical And Chemical Properties Analysis

Sodium stibogluconate is a solid ionic compound that is freely soluble in water . Its molecular formula is C12H35Na3O26Sb2 and its average mass is 907.880 Da .Scientific Research Applications

Immunotherapy for Pancreatic Cancer

Sodium stibogluconate (SSG): has shown promise in immunotherapy for pancreatic cancer. It is used to recruit and activate immune cells in the pleural fluid, preparing them for immunotherapy . SSG acts as a protein tyrosine phosphatase inhibitor, which can induce an immune response against cancer cells in ascites and pleural effusions .

Treatment of Visceral Leishmaniasis

For over fifty years, SSG has been the standard treatment for visceral leishmaniasis , a protozoal infection caused by sandfly bites. It is available in the United States as Pentostam . This application leverages its antiprotozoal properties to combat the disease effectively.

Protein Tyrosine Phosphatase Inhibition

SSG irreversibly inhibits protein tyrosine phosphatase (SHP-1) activity, which is crucial for regulating various cellular processes. It inhibits SHP-2 and PTP1B at higher concentrations and induces general tyrosine phosphorylation .

Augmentation of Cell Proliferation

In biological research, SSG has been used to augment IL-3-induced proliferation in Baf3 cells. This application is significant in studies related to cell growth and proliferation .

Immune Cell Function Regulation

Apart from being a protein tyrosine phosphatase inhibitor, SSG also plays a role in regulating immune cell function. It can recruit immune cells to fight cancer cells, particularly in the context of ascites and pleural effusions in cancer patients .

Investigational Use in Solid Tumors

SSG is being investigated for use in the treatment of solid tumors . While not yet a standard treatment, its potential in cancer therapy is a subject of ongoing research .

Mechanism of Action

Target of Action

Sodium stibogluconate primarily targets DNA topoisomerase I and protein tyrosine phosphatases (PTPases) such as Src homology PTPase1 (SHP-1), SHP-2, and PTP1B . These targets play crucial roles in DNA replication, transcription, and cellular signaling processes.

Mode of Action

Sodium stibogluconate directly inhibits DNA topoisomerase I, leading to the inhibition of both DNA replication and transcription . It also inhibits PTPases, with 99% of SHP-1 activity inhibited at a therapeutic concentration of 10 μg/ml . This inhibition disrupts cellular signaling, potentially leading to antiproliferative effects .

Pharmacokinetics

In a study involving dogs, the elimination half-life of sodium stibogluconate was found to be four times longer (280 min) than that observed after administration of a free drug (71 min) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium stibogluconate. For instance, the pH level can affect the drug’s effectiveness, with increased pH leading to increased EC50 due to the competition of OH- on biotic ligands . Additionally, resistance to sodium stibogluconate has been reported in some regions, limiting its utility .

Safety and Hazards

properties

IUPAC Name |

trisodium;(4R,5S,6R)-2-[[(4R,5S,6R)-4-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O7.3Na.9H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;;;;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;9*1H2;;;;;/q2*-2;3*+1;;;;;;;;;;;;;2*+2/p-2/t2*2-,3-,4+,5-;;;;;;;;;;;;;;;;;/m11................./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEDNFKBTFCOSV-UZVLBLASSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)[O-])O)C(CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@@H]([C@@H]([C@@H](O2)C(=O)[O-])O)[C@@H](CO)O)C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36Na3O26Sb2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

908.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium stibogluconate | |

CAS RN |

16037-91-5 | |

| Record name | Sodium stibogluconate [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016037915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-DIOXANTIMONANE, D-GLUCONIC ACIDDERIVATIVE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

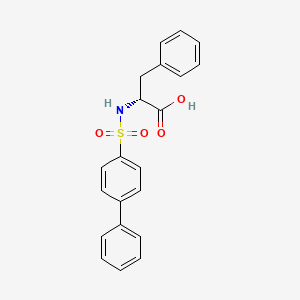

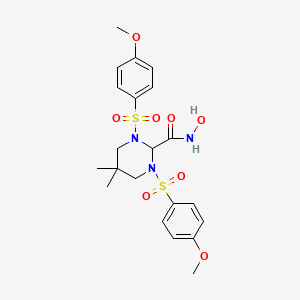

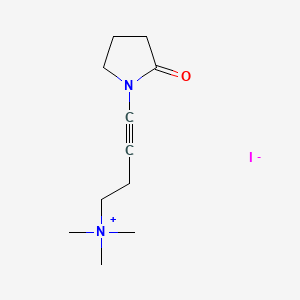

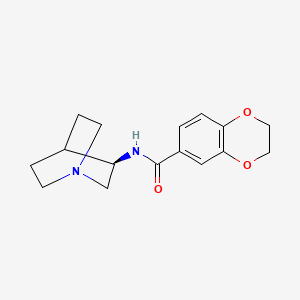

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid](/img/structure/B1662395.png)

![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)

![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)